molecular formula C11H10ClNO3 B2881450 Methyl 2-acryloylamino-4-chloro-benzoate CAS No. 1156157-30-0

Methyl 2-acryloylamino-4-chloro-benzoate

Cat. No.: B2881450
CAS No.: 1156157-30-0
M. Wt: 239.66
InChI Key: FFAYAOHTHMHTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acryloylamino-4-chloro-benzoate is a useful research compound. Its molecular formula is C11H10ClNO3 and its molecular weight is 239.66. The purity is usually 95%.
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Scientific Research Applications

Nitroxide-Mediated Photopolymerization

A study by Guillaneuf et al. (2010) introduced an alkoxyamine bearing a chromophore group linked to the aminoxyl function, aiming to enhance nitroxide-mediated photopolymerization (NMP) efficiency. This compound showed potential in generating alkyl and nitroxide radicals under UV irradiation, suggesting its applicability in creating polymer networks with controlled structures Guillaneuf et al., 2010.

Controlled/Living Free-Radical Polymerization

Hua et al. (2005) explored the free-radical polymerizations of methyl acrylate under γ-ray irradiation using dithioesters as control agents. Their findings highlighted the influence of the Z-group on polymerization behavior, providing insights into the design of polymerization processes for obtaining polymers with desired properties Hua et al., 2005.

Heterocyclic Systems Synthesis

Research by Pizzioli et al. (1998) on Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its 2-benzoyl analog demonstrated their versatility as synthons for preparing polysubstituted heterocyclic systems. This showcases the utility of Methyl 2-acryloylamino-4-chloro-benzoate derivatives in organic synthesis, particularly in constructing complex heterocyclic structures Pizzioli et al., 1998.

Photoinitiation and Polymer Network Formation

Studies on acylgermanes as photoinitiators revealed their efficiency in initiating polymerization processes, with implications for developing new materials with tailored properties. Research indicated that compounds similar to this compound could serve as innovative photoinitiators in polymer chemistry Neshchadin et al., 2013.

Drug Release and Polymer Hydrogels

Arun and Reddy (2005) synthesized novel crosslinkers, including a derivative similar to this compound, for preparing crosslinked polymeric hydrogels. Their research focused on the drug release behavior from these hydrogels, indicating the potential for controlled drug delivery applications Arun & Reddy, 2005.

Properties

IUPAC Name

methyl 4-chloro-2-(prop-2-enoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-3-10(14)13-9-6-7(12)4-5-8(9)11(15)16-2/h3-6H,1H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAYAOHTHMHTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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